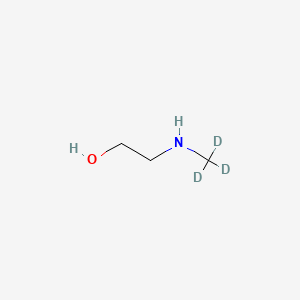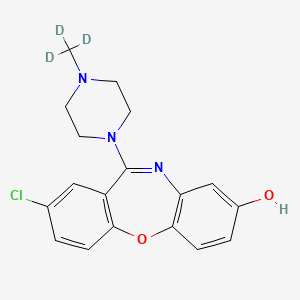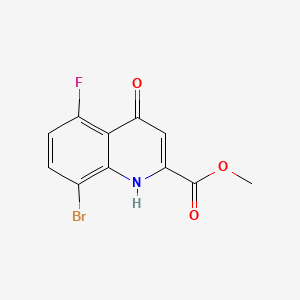
PD-166285-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-166285-d4 is a deuterium-labeled derivative of PD-166285, a compound known for its broad-spectrum tyrosine kinase inhibition properties. The incorporation of deuterium, a stable heavy isotope of hydrogen, into this compound enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-166285-d4 involves the deuteration of PD-166285. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure. The specific synthetic route and reaction conditions for this compound are proprietary and not widely disclosed in public literature. general deuteration techniques involve the use of deuterated reagents and solvents under controlled conditions to achieve the desired isotopic substitution .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the stability of the compound during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
PD-166285-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered functional groups. Substitution reactions typically result in the formation of new compounds with modified chemical properties .
Scientific Research Applications
PD-166285-d4 is extensively used in scientific research due to its enhanced stability and unique isotopic properties. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of deuterated compounds.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled molecules in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research, due to its ability to inhibit tyrosine kinases involved in cell proliferation and survival.
Industry: Utilized in the development of new drugs and diagnostic tools, leveraging its improved pharmacokinetic properties
Mechanism of Action
PD-166285-d4 exerts its effects primarily through the inhibition of tyrosine kinases, which are enzymes involved in the phosphorylation of proteins. By inhibiting these kinases, this compound disrupts various signaling pathways that regulate cell growth, differentiation, and survival. The molecular targets of this compound include Src nonreceptor tyrosine kinase, fibroblast growth factor receptor-1, epidermal growth factor receptor, and platelet-derived growth factor receptor beta subunit. The inhibition of these targets leads to the suppression of angiogenesis, cell migration, and proliferation .
Comparison with Similar Compounds
PD-166285-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
PD-166285: The non-deuterated version, which shares similar tyrosine kinase inhibition properties but lacks the enhanced stability and pharmacokinetic benefits of deuterium labeling.
PD-173074: Another tyrosine kinase inhibitor with a different structural framework but similar biological activity.
PD-180970: A compound with comparable kinase inhibition properties but distinct chemical structure and pharmacological profile .
This compound’s uniqueness lies in its improved metabolic stability and reduced rate of oxidative metabolism, making it a valuable tool in both research and therapeutic applications.
Properties
CAS No. |
1246814-59-4 |
|---|---|
Molecular Formula |
C26H27Cl2N5O2 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
6-(2,6-dichlorophenyl)-8-methyl-2-[4-[1,1,2,2-tetradeuterio-2-(diethylamino)ethoxy]anilino]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)/i13D2,14D2 |
InChI Key |
IFPPYSWJNWHOLQ-RYIWKTDQSA-N |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl)N(CC)CC |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl |
Synonyms |
6-(2,6-Dichlorophenyl)-2-[[4-[2-(diethylamino)ethoxy-d4]phenyl]amino]-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoic acid](/img/structure/B564786.png)







![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)
![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)
![1,8,9,10,11,11-hexachloro-4-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)tricyclo[6.2.1.02,7]undec-9-ene](/img/structure/B564805.png)
![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine](/img/structure/B564806.png)
